molecular formula C7H3BrF2O2 B1289893 5-Bromo-2,3-difluorobenzoic acid CAS No. 887585-64-0

5-Bromo-2,3-difluorobenzoic acid

Cat. No. B1289893
CAS RN: 887585-64-0
M. Wt: 237 g/mol
InChI Key: IOYATAKVVIXJQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzoic acids can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of 4-chloro-2,5-difluorobenzoic acid involves a Sandmeyer reaction, bromination, and a Grignard reaction, with specific conditions to optimize yield and purity . Similarly, the synthesis of 3,5-difluorophenylacetic acid from 3,5-difluoro-bromobenzene also involves a Grignard reaction, followed by hydrolysis and reduction, achieving an overall yield of 68% . These methods could potentially be adapted for the synthesis of 5-Bromo-2,3-difluorobenzoic acid.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms, which can significantly influence the electronic and steric properties of the molecule. For example, the crystal structures of cocrystalline products from the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids show how halogen atoms participate in hydrogen bonding and other non-covalent interactions . These structural insights are relevant when considering the molecular structure of 5-Bromo-2,3-difluorobenzoic acid.

Chemical Reactions Analysis

Halogenated benzoic acids can undergo various chemical reactions, including those that lead to the formation of complexes or cocrystals. For instance, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with different carboxylic acids results in the formation of adducts and salts through hydrogen bonding . Additionally, the preparation of lanthanide complexes using 2-bromine-5-methoxybenzoic acid demonstrates the ability of halogenated benzoic acids to act as ligands in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids can be deduced from spectroscopic and computational studies. For example, the FT-IR, FT-Raman, and UV spectra, along with DFT calculations, provide detailed information on the vibrational and electronic properties of 2-amino-5-bromobenzoic acid . These techniques could be applied to 5-Bromo-2,3-difluorobenzoic acid to gain a comprehensive understanding of its properties. Additionally, the thermal properties and phase transitions of lanthanide complexes with halogenated benzoic acids have been studied using differential scanning calorimetry .

Scientific Research Applications

Synthesis and Structural Characterization

  • Organometallic Methods : 5-Bromo-2,3-difluorobenzoic acid has been synthesized using modern organometallic methods, demonstrating the efficiency of these techniques in producing various benzoic acids, including those with bromo and fluoro substituents in homovicinal positions (Schlosser & Heiss, 2003).

Medicinal Chemistry and Drug Development

  • Intermediate in Medicament Synthesis : This compound serves as an intermediate in the preparation of pyrimidine medicaments, highlighting its importance in pharmaceutical synthesis (Xu Dong-fang, 2000).
  • Antidopaminergic Properties : Research involving similar compounds, such as 5-substituted benzamides derived from 5-bromo-2,3-dimethoxybenzoic acid, has shown potential in the development of antipsychotic agents, indicating a role in neuroscience and psychopharmacology (Högberg, Ström, Hall, & Ögren, 1990).

Natural Product Chemistry

  • Bromophenol Derivatives : Similar compounds have been isolated from natural sources like the red alga Rhodomela confervoides. These bromophenol derivatives offer insights into the chemical diversity and potential applications of marine natural products (Zhao et al., 2004).

Material Science

  • Synthetic Intermediate in Material Science : The continuous flow synthesis of similar trifluorobenzoic acids, which are valuable intermediates in the material science industry, suggests potential applications of 5-Bromo-2,3-difluorobenzoic acid in this field as well (Deng et al., 2015).

Supramolecular Chemistry

  • Molecular Recognition Studies : Research on derivatives like 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds emphasizes the potential of 5-Bromo-2,3-difluorobenzoic acid in supramolecular chemistry, particularly in the formation of molecular adducts and recognition processes (Varughese & Pedireddi, 2006).

Environmental Tracers

  • Nonreactive Tracers in Soil and Ground Water : Fluorinated derivatives of benzoic acid, like difluorobenzoates, have been used as nonreactive tracers in environmental studies, suggesting potential applications for 5-Bromo-2,3-difluorobenzoic acid in hydrology and environmental science (Bowman & Gibbens, 1992).

Safety and Hazards

The safety data sheet for 5-Bromo-2,3-difluorobenzoic acid indicates that it may be harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

properties

IUPAC Name

5-bromo-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYATAKVVIXJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629512
Record name 5-Bromo-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887585-64-0
Record name 5-Bromo-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,3-difluorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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